molecular formula C20H44ClN B1202117 N,N-Dimethyloctadecylamine hydrochloride CAS No. 1613-17-8

N,N-Dimethyloctadecylamine hydrochloride

Cat. No. B1202117
Key on ui cas rn: 1613-17-8
M. Wt: 334.0 g/mol
InChI Key: PFKRTWCFCOUBHS-UHFFFAOYSA-N
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Patent
US07678866B2

Procedure details

To 350 mL of water, 150 mL of ethanol and 8.3 mL of 37% concentrated hydrochloric acid were added, and then, 29.7 g (0.1 mol) of N,N-dimethyloctadecylamine was added. The mixture was heated to 60° C. to give a solution of N,N-dimethyloctadecylamine hydrochloride. To this solution, 100 g of hectolite was added. The thus-obtained slurry was stirred at 60° C. for 3 hours. The supernatant was removed, and the residual liquid was washed with 1 L of water at 60° C. and then dried at 60° C. under a pressure of 10−3 Torr for 24 hours. The dried product was pulverized by a jet mill to give a modified hectolite having an average particle diameter of 5.2 μm. Elemental analysis of the modified hectolite revealed that the amount of N,N-dimethyloctadecylammonium ion was 0.848 mmol per g of the modified hectolite.
Name
Quantity
350 mL
Type
reactant
Reaction Step One
Quantity
8.3 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
29.7 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[ClH:2].[CH3:3][N:4]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH3:5]>C(O)C>[ClH:2].[CH3:5][N:4]([CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][CH3:23])[CH3:3] |f:4.5|

Inputs

Step One
Name
Quantity
350 mL
Type
reactant
Smiles
O
Name
Quantity
8.3 mL
Type
reactant
Smiles
Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
29.7 g
Type
reactant
Smiles
CN(C)CCCCCCCCCCCCCCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Cl.CN(C)CCCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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